
2-Methyl-5-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
“2-Methyl-5-(trifluoromethoxy)benzaldehyde” is a laboratory chemical . It does not have any known synonyms . The chemical is used in laboratories and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of “2-Methyl-5-(trifluoromethoxy)benzaldehyde” is C9H7F3O2 . The InChI code is 1S/C9H7F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-5-(trifluoromethoxy)benzaldehyde” is 204.15 . The chemical is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Methyl-5-(trifluoromethoxy)benzaldehyde: is utilized in organic synthesis, particularly in the creation of complex molecules. It serves as a precursor for synthesizing various organic compounds due to its reactive aldehyde group and the electron-withdrawing trifluoromethoxy group which can influence the reactivity of the molecule .
Pharmaceutical Research
In pharmaceutical research, this compound is valuable for its role in the synthesis of intermediates. For example, it has been used in the preparation of compounds during the biotransformation pathways of certain drugs in humans, indicating its potential in drug development and metabolic studies .
Material Science
The compound’s unique chemical structure makes it suitable for material science applications, especially in the development of new materials with specific electronic or photonic properties. Its trifluoromethoxy group could be beneficial in modifying surface properties of materials .
Analytical Chemistry
2-Methyl-5-(trifluoromethoxy)benzaldehyde: can be employed in analytical chemistry as a standard or reagent for calibrating instruments and developing analytical methods, owing to its well-defined physical and chemical properties .
Environmental Science
This chemical may play a role in environmental science research, particularly in the study of atmospheric chemistry where such compounds can be involved in various chemical processes or as markers for tracing chemical pathways in the environment .
Biochemistry Research
In biochemistry, 2-Methyl-5-(trifluoromethoxy)benzaldehyde could be used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor, providing insights into enzyme mechanisms and structure-function relationships .
Agricultural Science
The application of this compound in agricultural science could involve its use as a synthetic intermediate for developing new agrochemicals, such as pesticides or herbicides, that can improve crop protection strategies .
Industrial Applications
Industrially, 2-Methyl-5-(trifluoromethoxy)benzaldehyde might be used in the synthesis of specialty chemicals or as an intermediate in the manufacture of materials that require specific chemical properties for their application .
Safety and Hazards
“2-Methyl-5-(trifluoromethoxy)benzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .
Eigenschaften
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBDVMQINBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



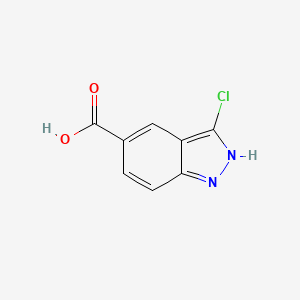





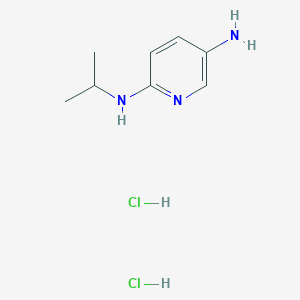
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)
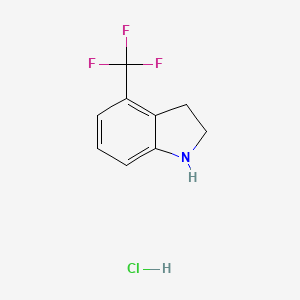
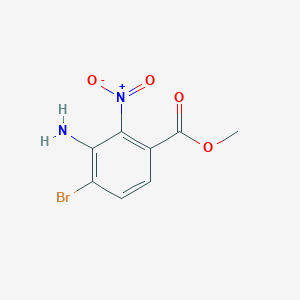
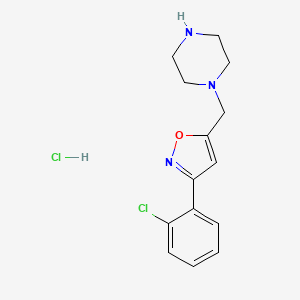
![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)
![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
